molecular formula C26H24NP B12536800 Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- CAS No. 651779-64-5

Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-

Cat. No.: B12536800
CAS No.: 651779-64-5
M. Wt: 381.4 g/mol
InChI Key: GTLVGQGDVXXYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is a complex organic compound that belongs to the class of phosphoranylidene derivatives This compound is characterized by the presence of a benzenamine core substituted with a diphenyl(phenylmethyl)phosphoranylidene group at the nitrogen atom and a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- typically involves the reaction of benzenamine derivatives with phosphoranylidene compounds. One common method includes the reaction of 4-methylbenzenamine with diphenyl(phenylmethyl)phosphoranylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranylidene group to phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoranylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- involves its interaction with molecular targets through its phosphoranylidene group This group can form stable complexes with various substrates, facilitating catalytic reactions

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-diphenyl-: Similar structure but lacks the phosphoranylidene group.

    Benzenamine, N-(diphenylmethylene)-: Contains a diphenylmethylene group instead of phosphoranylidene.

    Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Similar core structure but different substituents.

Uniqueness

Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in catalysis and material science.

Properties

CAS No.

651779-64-5

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

IUPAC Name

benzyl-(4-methylphenyl)imino-diphenyl-λ5-phosphane

InChI

InChI=1S/C26H24NP/c1-22-17-19-24(20-18-22)27-28(25-13-7-3-8-14-25,26-15-9-4-10-16-26)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3

InChI Key

GTLVGQGDVXXYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=P(CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.